4-iodo-1H-indole
Overview
Description
4-Iodo-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular structure of 4-iodo-1H-indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The average mass of 4-iodo-1H-indole is 243.044 Da .Physical And Chemical Properties Analysis
4-Iodo-1H-indole is a solid compound . The average mass of 4-iodo-1H-indole is 243.044 Da .Scientific Research Applications
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Multicomponent Reactions in Organic Chemistry
- Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
- They are important due to their biological and pharmaceutical activities .
- The methods involve the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- The outcomes include promising new heterocycles with chemical and biomedical relevance .
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Biotechnological Production for Industrial Applications
- Indole is a signaling molecule produced by bacteria and plants .
- It has value for flavor and fragrance applications, for example, in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential .
- The methods involve the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
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Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- The methods involve the investigation of novel methods of synthesis .
- The outcomes include the construction of indoles as a moiety in selected alkaloids .
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Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- The methods involve the investigation of novel methods of synthesis .
- The outcomes include the construction of indoles as a moiety in selected alkaloids .
properties
IUPAC Name |
4-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRDITINKCASST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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